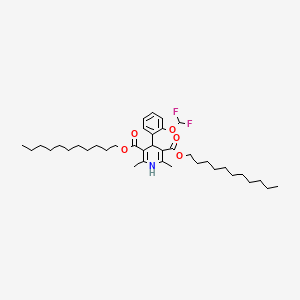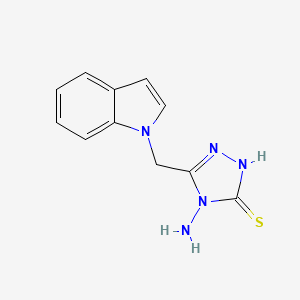
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- typically involves the reaction of aqueous hydroxylamine with carbon disulfide in refluxing water for 3 hours to produce hydrazinecarbothiohydrazide. This intermediate is then cyclized with formic acid under reflux for 45 minutes . Another method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction of imines with sodium borohydride in aqueous ethanol yields the respective amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in aqueous ethanol is commonly used for reduction reactions.
Substitution: Electrophiles such as haloaryl isothiocyanates are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
科学的研究の応用
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the catalytic pockets of serine- and metallo-β-lactamases, preventing the degradation of β-lactam antibiotics . This interaction is facilitated by the compound’s ability to form non-covalent bonds and undergo thione/thiol tautomerism .
類似化合物との比較
Similar Compounds
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a phenyl group instead of an indolylmethyl group.
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- lies in its indolylmethyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other triazole derivatives and contributes to its broad-spectrum activity .
特性
CAS番号 |
478550-49-1 |
|---|---|
分子式 |
C11H11N5S |
分子量 |
245.31 g/mol |
IUPAC名 |
4-amino-3-(indol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N5S/c12-16-10(13-14-11(16)17)7-15-6-5-8-3-1-2-4-9(8)15/h1-6H,7,12H2,(H,14,17) |
InChIキー |
PSUJPGZHZCBWOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CC3=NNC(=S)N3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


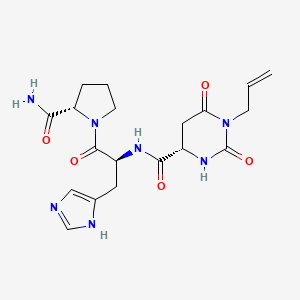
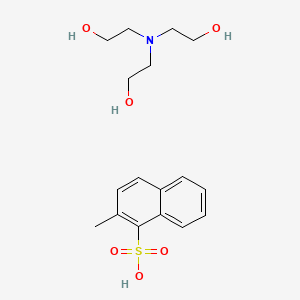
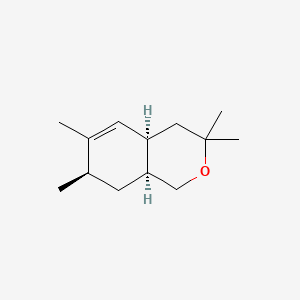

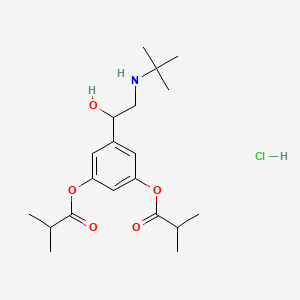
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
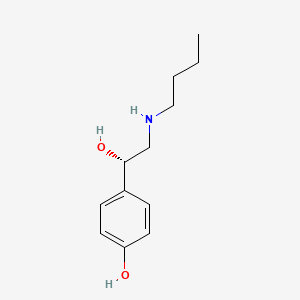

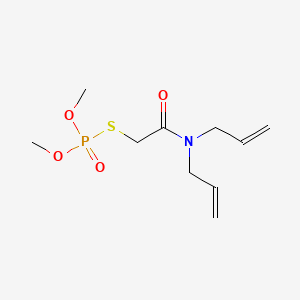
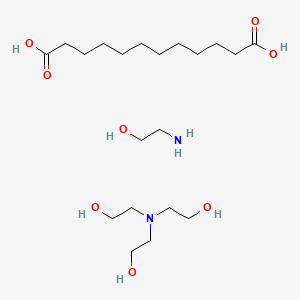
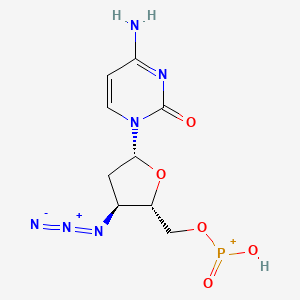
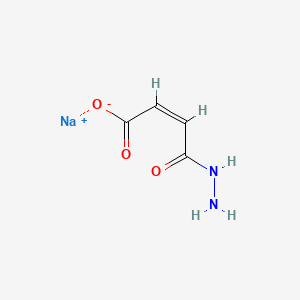
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
